![molecular formula C16H14O B2362683 1-[4-[(E)-2-phenylethenyl]phenyl]ethanone CAS No. 20488-42-0](/img/structure/B2362683.png)

1-[4-[(E)-2-phenylethenyl]phenyl]ethanone

Vue d'ensemble

Description

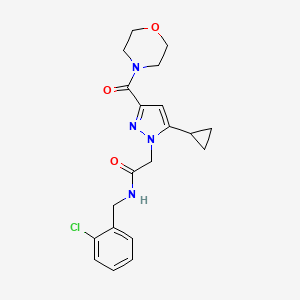

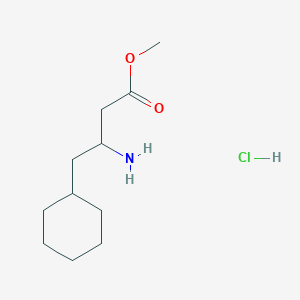

“1-[4-[(E)-2-phenylethenyl]phenyl]ethanone” is a chemical compound with the molecular formula C16H14O . It is also known as E-1-(4-phenylvinyl)phenylethanone or E-PVP.

Synthesis Analysis

While specific synthesis methods for “1-[4-[(E)-2-phenylethenyl]phenyl]ethanone” were not found, similar compounds have been synthesized through various methods. For instance, the Schiff base compound (E)-1-(4-(4-(diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone has been synthesized and characterized by IR, UV–Vis, and 1H and 13C NMR techniques .

Molecular Structure Analysis

The molecular structure of “1-[4-[(E)-2-phenylethenyl]phenyl]ethanone” consists of 16 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom .

Chemical Reactions Analysis

While specific chemical reactions involving “1-[4-[(E)-2-phenylethenyl]phenyl]ethanone” were not found, similar compounds undergo electrophilic aromatic substitution, a common type of reaction involving aromatic rings .

Applications De Recherche Scientifique

Photoremovable Protecting Group for Carboxylic Acids : The compound has been utilized as a photoremovable protecting group for carboxylic acids. The protected compound releases the acid upon photolysis with high efficiency (Walters N. Atemnkeng et al., 2003).

Synthesis and Antimicrobial Activity : Another application is in the synthesis of derivatives with antimicrobial activity. The compound is used as a starting material for synthesizing derivatives that show potential against various bacteria (Hitesh Dave et al., 2013).

X-ray and DFT-Calculated Structures : The compound's isomeric structures have been analyzed using X-ray diffraction techniques and characterized by various spectroscopic methods. This research provides insights into the energetic behaviors of the compound in different solvent media (Șahin et al., 2011).

Electrochemical Characterization : Electrochemical characterization of a novel synthesized azo dye derivative of this compound has been achieved. This includes investigating its electrochemical behavior and electrocatalytic effects using various techniques (O. Surucu et al., 2016).

Photophysical Characterization and X-Ray Structure Analysis : The compound has been used in the synthesis and photophysical characterization of polymorphs of 4,4'-diacetylstilbene. This includes analysis of absorption and emission spectra and X-ray structure analyses (C. Pye et al., 2010).

Anti-inflammatory Activity : Some phenyl dimer compounds, including derivatives of this compound, have been studied for their anti-inflammatory activities. These studies include structural characterization and in vivo testing on animals (V. Singh et al., 2020).

Propriétés

IUPAC Name |

1-[4-[(E)-2-phenylethenyl]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-13(17)16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-12H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSGJMNWNNQRFJ-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-[(E)-2-phenylethenyl]phenyl]ethanone | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2362600.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(2,6-dichlorophenyl)sulfanyl]acetate](/img/structure/B2362602.png)

![3-pentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2362607.png)

![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2362616.png)

![1'-(2,4-Dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2362618.png)

![N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2362623.png)